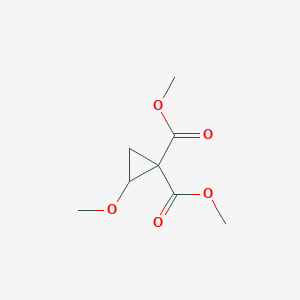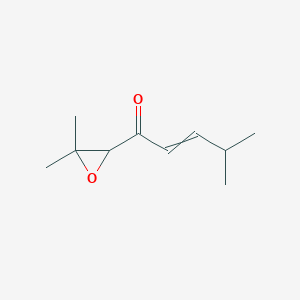
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate is a fluorinated aromatic compound with the molecular formula C8H5F4NO3. This compound is characterized by the presence of four fluorine atoms and a hydroxyamino group attached to a benzoate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate typically involves the nucleophilic substitution of a fluorinated aromatic precursor. One common method involves the reaction of 2,3,5,6-tetrafluoro-4-nitrobenzoic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the reduction of the nitro group to a hydroxyamino group using a reducing agent such as tin(II) chloride or iron powder under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be further reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Tin(II) chloride, iron powder, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methylpyridine
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
- 2,3,5,6-Tetrafluoro-4-methoxybenzamide
Uniqueness
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate is unique due to the presence of both a hydroxyamino group and multiple fluorine atoms on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
105608-96-6 |
|---|---|
Formule moléculaire |
C8H5F4NO3 |
Poids moléculaire |
239.12 g/mol |
Nom IUPAC |
methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate |
InChI |
InChI=1S/C8H5F4NO3/c1-16-8(14)2-3(9)5(11)7(13-15)6(12)4(2)10/h13,15H,1H3 |
Clé InChI |
WDNJQIDZMWVAGZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C(=C1F)F)NO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)



![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)



![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)



